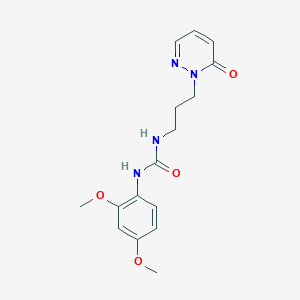

1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DPUP, is a chemical compound that has been extensively studied for its potential use in scientific research. DPUP is a urea derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of various biological processes.

Scientific Research Applications

Electron Transfer and Hydrogen Bonding Studies

- Electron Transfer across Hydrogen Bonds : Research on ruthenium and osmium complexes, including ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, has been conducted to explore electron transfer across multiple hydrogen bonds. These complexes demonstrate dimerization via a quadruply hydrogen-bonding motif and exhibit reversible oxidations, indicating the stability of dimeric structures in certain conditions (Pichlmaier et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition Performance : Urea derivatives, specifically triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the potential of urea derivatives in forming protective layers on metal surfaces to inhibit corrosion (Mistry et al., 2011).

Enzymatic Activities

- Dimethoxyphenol Oxidase Activity : Various microbial blue multicopper proteins, including those from organisms like Escherichia coli and Bacillus subtilis, have been studied for their laccase activity, especially in the oxidation of dimethoxyphenol. This research contributes to understanding the multiple functions of these proteins in different microorganisms (Solano et al., 2001).

Chemical Synthesis and Complexation

- N-Hydroxyamide-Containing Heterocycles Synthesis : Studies on the synthesis of N-hydroxyamide-containing heterocycles, such as pyrimidinones and pyrazinones, from N-(benzyloxy)urea and their ability to form complexes with iron(III) have been conducted. This research adds to the knowledge of organic synthesis and complexation behavior of these compounds (Ohkanda et al., 1993).

Anion Coordination Chemistry

- Oxo-anion Binding by Protonated Ureas : Research on the anion coordination chemistry of protonated urea-based ligands has been explored. This involves studying the interaction of these ligands with inorganic oxo-acids and their adducts, revealing insights into the hydrogen bond motifs and coordination behaviors (Wu et al., 2007).

Conformational Studies of Ureas

- Complexation-induced Unfolding of Heterocyclic Ureas : The synthesis, conformational studies, and unfolding of heterocyclic ureas to form hydrogen-bonded complexes have been investigated. This research provides insights into the structural dynamics and potential self-assembly properties of these compounds (Corbin et al., 2001).

Supramolecular Chemistry

- Strong Dimerization of Ureidopyrimidones : The dimerization of ureidopyrimidone via quadruple hydrogen bonding has been studied, highlighting its use as a building block in supramolecular chemistry due to its high dimerization constant and simple preparation (Beijer et al., 1998).

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-23-12-6-7-13(14(11-12)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOICDPLIANWQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)

![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)

![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)

![3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2689818.png)